REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([O:10]C(=O)C)=[CH:6][C:5]=1[OH:14].OS(C(F)(F)F)(=O)=O.[C:24](Cl)(=[O:26])[CH3:25].CCOC(C)=O>O>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([C:24](=[O:26])[CH3:25])[C:7]([OH:10])=[CH:6][C:5]=1[OH:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)OC(C)=O)O)=O
|
Name
|
|
Quantity
|
9.44 L
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
726 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
217.8 L
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
NaOAc.3H2O
|
Quantity
|
14.52 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
145 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
On stirring a fine white solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was formed which
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
STIRRING
|
Details
|
stirring at RT for 37 h
|
Duration
|
37 h
|
Type
|
CUSTOM
|
Details
|
to give a yellow solution
|
Type
|
STIRRING
|
Details
|
the solution stirred at RT for a further 1 h
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated brine (twice, 72.6 L), and
|
Type
|
CUSTOM
|
Details
|
was evaporated to 5.5 Kg
|
Type
|
ADDITION
|
Details
|
Toluene:Isopropanol (2:3) was added
|
Type
|
CUSTOM
|
Details
|
the crystalline solid removed by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give 12.6 Kg (61% over 2 steps), mp 124-126° C.
|
Name
|
|
Type
|
|
Smiles
|
COC(C1=C(C=C(C(=C1)C(C)=O)O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |